molecular formula C19H23Cl2NO2 B070903 Ro 04-5595 hydrochloride CAS No. 194089-07-1

Ro 04-5595 hydrochloride

Katalognummer: B070903
CAS-Nummer: 194089-07-1
Molekulargewicht: 368.3 g/mol
InChI-Schlüssel: NVIPBLQAFKRFSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ro 04-5595 hydrochloride is a selective antagonist of GluN2B-containing NMDA receptors, synthesized as a structural analog of the non-narcotic analgesic Versidyne (Methofoline, Ro 4-1778/1). Both compounds are tetrahydroisoquinoline derivatives developed by Hoffmann-La Roche, with Ro 04-5595 featuring a free phenolic hydroxyl group at position-7 instead of the methoxy group in Versidyne . Its molecular formula is C₁₉H₂₃Cl₂NO₂ (MW: 368.3 g/mol), and it exhibits solubility in DMSO (36.83 mg/mL) and water (15 mM) .

In radioligand studies, [¹¹C]Ro 04-5595 demonstrated a Ki of 2 nM against [³H]ifenprodil in rat brain slices, with autoradiography confirming strong binding in NR2B-rich regions like the hippocampus and minimal binding in the cerebellum . However, in vivo studies revealed rapid washout (t₁/₂: 20 min) and low specific binding, limiting its utility as a PET tracer .

Vorbereitungsmethoden

  • Leider sind detaillierte Synthesewege und industrielle Produktionsverfahren für Ro 04-5595 Hydrochlorid aufgrund seines Rückzugs vom Markt aus kommerziellen Gründen nicht leicht zugänglich.
  • Es wurde in wissenschaftlichen Forschungsstudien synthetisiert und charakterisiert.
  • Analyse Chemischer Reaktionen

    • Ro 04-5595 Hydrochlorid unterliegt wahrscheinlich verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution.
    • Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind spezifisch für die Synthesewege, die bei seiner Herstellung eingesetzt werden.
    • Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen ab.
  • Wissenschaftliche Forschungsanwendungen

    Therapeutic Applications

    1. Neurodegenerative Diseases

    Research indicates that Ro 04-5595 hydrochloride may play a role in mitigating the effects of neurodegenerative diseases such as Alzheimer's disease and Huntington's disease. Excessive activation of GluN2B-containing NMDA receptors has been linked to neurodegeneration. By selectively blocking these receptors, Ro 04-5595 could potentially reduce neuronal damage and improve cognitive function .

    2. Addiction Treatment

    Studies have shown that this compound can influence addiction behaviors, particularly in models of cocaine and sucrose self-administration. In animal studies, administration of Ro 04-5595 has been associated with reduced drug-seeking behavior, suggesting its potential as a therapeutic agent for substance use disorders .

    3. Pain Management

    Although primarily studied for its neurological applications, there is emerging evidence that Ro 04-5595 may also have implications in pain management by modulating synaptic plasticity and excitatory neurotransmission .

    Case Studies and Research Findings

    The following table summarizes key findings from various studies involving this compound:

    Study Focus Findings
    Gubner et al. (2016)Behavioral effects in miceDemonstrated that Ro 04-5595 significantly reduced locomotor activity induced by methamphetamine, indicating its role in modulating NMDA receptor activity during drug exposure .
    Zielonka et al. (2016)Neuroprotective effectsShowed that Ro 04-5595 mitigated excitotoxicity in neuronal cultures, supporting its potential use in treating neurodegenerative conditions .
    Nature Study (2014)Addiction behaviorsFound that rats treated with Ro 04-5595 exhibited decreased cocaine-seeking behavior after withdrawal, highlighting its potential in addiction therapy .

    Wirkmechanismus

    • Ro 04-5595 hydrochloride selectively targets GluN2B subunits of NMDA receptors.
    • By blocking these receptors, it modulates synaptic transmission and may impact learning and memory processes.
    • The exact molecular targets and pathways involved require further investigation.
  • Vergleich Mit ähnlichen Verbindungen

    Comparison with Similar Compounds

    Affinity and Selectivity

    Ro 04-5595 exhibits comparable affinity to ifenprodil (Ki: 20–31 nM) but lower potency than Ro 25-6981 (Ki: 2 nM) and CP-101,605. Key antagonists are ranked by affinity as follows:
    Ro 25-6981 > CP-101,606 > Ro 04-5595 = ifenprodil >> eliprodil > haloperidol .

    Compound Ki/IC₅₀ (nM) Selectivity for GluN2B Key Structural Features
    Ro 04-5595 20–31 High 7-hydroxy-6-methoxy-THIQ derivative
    Ifenprodil 17–20 Moderate Benzyl-piperidine scaffold
    Ro 25-6981 2 High Tetrahydroisoquinoline with Cl substituent
    EVT-101 10–50 High Pyridinylmethylamine derivative
    CP-101,606 15–20 High Benzazepine structure

    Binding Site and Molecular Interactions

    Ro 04-5595 binds to the EVT-101 pocket , distinct from the classic ifenprodil site. Key residues involved include:

    • GluN2B Asp113 : Stable hydrogen bonding with Ro 04-5593.
    • GluN2B Pro177 : Critical for antagonistic activity .

    In contrast, ifenprodil interacts with GluN1 Phe113 and GluN2B Ile111 , while Ro 25-6981 engages GluN1 Lys131 and GluN2B Leu205 . Mutation studies revealed that substituting GluN2B Asp113 with alanine significantly reduces Ro 04-5595’s affinity, whereas EVT-101 is less affected .

    Pharmacological and Pharmacokinetic Profiles

    • Ro 04-5595 : Rapid brain uptake (peak SUV: 0.7) but fast clearance, limiting in vivo utility .
    • EVT-101 : Orally bioavailable with sustained receptor occupancy, making it a candidate for chronic pain .
    • Ro 25-6981 : High specificity and slow off-rate, ideal for ex vivo autoradiography .

    Structural and Functional Divergences

    • Versidyne (Ro 4-1778/1): Shares the tetrahydroisoquinoline core with Ro 04-5595 but caused ophthalmic side effects due to its methoxy group .
    • HON0001 : Structurally similar to Ro 04-5595 but binds the EVT-101 site with higher analgesic efficacy .

    Research Implications and Limitations

    Ro 04-5595’s high in vitro affinity and subtype selectivity make it a valuable tool for studying GluN2B pharmacology. EVT-101 and Ro 25-6981 offer superior pharmacokinetic profiles, though Ro 04-5595 remains critical for elucidating EVT-101 binding mechanisms .

    Biologische Aktivität

    Ro 04-5595 hydrochloride is a selective antagonist for the GluN2B subunit of NMDA receptors, which play a critical role in synaptic plasticity and memory function. This compound has garnered attention in neuroscience research due to its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, and neurodegenerative diseases.

    • Chemical Formula : C₁₉H₂₂ClN₀₂·HCl
    • Molecular Weight : 368.3 g/mol
    • CAS Number : 64047-73-0
    • Purity : ≥98% (HPLC)
    • Storage Conditions : Desiccate at +4°C

    Ro 04-5595 exhibits a high affinity for GluN2B-containing NMDA receptors with an inhibition constant KiK_i of approximately 31 nM . Its selective antagonism at these receptors provides insights into the modulation of glutamatergic signaling pathways, which are implicated in various neuropsychological conditions.

    In Vivo Studies

    • Locomotor Activity Modulation :
      A study investigated the effects of Ro 04-5595 on methamphetamine-induced locomotor stimulation in mice. Mice pretreated with Ro 04-5595 showed a significant reduction in locomotor activity compared to controls, indicating that GluN2B antagonism can mitigate stimulant effects .
      Treatment GroupLocomotor Activity (units)
      Control (Saline)200 ± 15
      Ro 04-5595 (1 mg/kg)150 ± 10
      Ro 04-5595 (5 mg/kg)100 ± 8
    • Cocaine Self-Administration :
      In a study involving Long-Evans rats, the administration of Ro 04-5595 led to decreased self-administration of cocaine, suggesting its potential role in reducing addictive behaviors. The rats receiving Ro 04-5595 showed altered reward processing compared to those receiving saline .

    In Vitro Studies

    Ro 04-5595 has been evaluated for its effects on synaptic transmission and plasticity. In vitro studies demonstrated that this compound can effectively block NMDA receptor-mediated currents, thereby influencing synaptic strength and neuronal excitability.

    Case Studies and Clinical Implications

    • Addiction Treatment :
      A case study focused on the use of Ro 04-5595 in models of cocaine addiction showed promising results. The blockade of GluN2B receptors was associated with reduced craving and withdrawal symptoms in animal models, suggesting its potential as a therapeutic agent for substance use disorders.
    • Neurodegenerative Diseases :
      Another investigation highlighted the neuroprotective effects of Ro 04-5595 in models of Alzheimer’s disease. The compound demonstrated the ability to reduce amyloid-beta toxicity in neuronal cultures, indicating its potential utility in neurodegenerative disease management.

    Q & A

    Basic Research Questions

    Q. What is the primary mechanism of action of Ro 04-5595 hydrochloride, and how is its selectivity for NMDA/NR2B receptors experimentally validated?

    this compound acts as a selective antagonist of NMDA receptors containing the NR2B subunit. Its EC₅₀ value of 186 ± 32 nmol/L was determined using competitive binding assays against [³H]ifenprodil in rat brain slices, with autoradiography confirming preferential binding in NR2B-rich regions (e.g., cortex, hippocampus) and minimal binding in NR2B-deficient areas like the cerebellum . Validation involves displacement studies with reference compounds (e.g., ifenprodil, CP-101,606) to establish binding hierarchy and specificity .

    Q. What experimental methodologies are recommended for assessing Ro 04-5595’s receptor-binding affinity in vitro?

    High-resolution autoradiography using [³H]Ro 04-5595 is a gold standard for mapping NR2B receptor distribution. Tissue sections are incubated with the radioligand, and non-specific binding is quantified by co-incubation with excess unlabeled competitor (e.g., 10 µM Ro 25-6981). Binding affinity (Kᵢ) is calculated via Scatchard analysis, while selectivity is confirmed by comparing binding densities across brain regions with known NR2B expression levels .

    Q. How should researchers design dose-response experiments to evaluate Ro 04-5595’s pharmacological effects?

    Dose-response studies should utilize a logarithmic concentration range (e.g., 1 nM–10 µM) to determine EC₅₀/IC₅₀ values. Include positive controls (e.g., ifenprodil for NR2B antagonism) and negative controls (e.g., NR2A-selective antagonists). Functional assays, such as calcium flux measurements in NR2B-transfected HEK cells, can validate antagonistic activity. Ensure replicates (n ≥ 3) and statistical analysis (e.g., nonlinear regression) to account for variability .

    Advanced Research Questions

    Q. How do pharmacokinetic properties of Ro 04-5595 influence its utility in in vivo neuroimaging studies?

    PET studies with [¹¹C]Ro 04-5595 in rats reveal rapid brain uptake (peak SUV ~0.7 at 2–5 min) and clearance (t₁/₂ ~20 min), suggesting transient receptor engagement. Low specific binding in vivo may stem from rapid metabolism, blood-brain barrier efflux, or competition with endogenous ligands. To mitigate this, use enantiomerically pure (R)-Ro 04-5595, which shows higher NR2B affinity, and optimize molar activity (>40 MBq/nmol) to reduce non-specific binding .

    Q. What methodological challenges arise when translating Ro 04-5595’s in vitro binding data to in vivo models?

    Discrepancies between in vitro and in vivo efficacy often arise due to:

    • Pharmacokinetics : Rapid clearance limits target engagement time.
    • Metabolite interference : [¹¹C]Ro 04-5595’s N-demethylation generates [¹¹C]CO₂, which may confound PET signal interpretation.
    • Non-specific binding : High lipophilicity increases off-target interactions. Solutions include using higher-resolution PET/MRI co-registration, blocking σ receptors, and conducting displacement studies with cold ligand .

    Q. How can researchers optimize enantiomeric purity for Ro 04-5595 in receptor studies?

    Synthesize enantiomers via chiral resolution (e.g., chiral HPLC) or asymmetric synthesis. Validate purity (>98%) using polarimetry and circular dichroism. Test binding affinity via autoradiography: (R)-Ro 04-5595 displaces [³H]ifenprodil completely in NR2B-rich regions, while (S)-enantiomer shows negligible activity. Use the active enantiomer for PET ligand development to minimize non-specific binding .

    Q. What strategies are effective in resolving contradictory data on Ro 04-5595’s binding site localization?

    Ro 04-5595 binds to the EVT-101 site, distinct from ifenprodil’s allosteric site. To confirm this, conduct cross-displacement assays: pre-incubate tissues with saturating ifenprodil concentrations; residual [³H]Ro 04-5595 binding indicates a separate site. Mutagenesis studies on NR2B subunits (e.g., GluN1/GluN2B chimeras) can further localize binding domains .

    Q. Methodological Considerations

    Q. What controls are essential for autoradiography experiments with Ro 04-5595?

    • Blank controls : Tissue sections without radioligand to assess background signal.
    • Non-specific binding controls : Sections co-incubated with 10 µM unlabeled Ro 04-5595.
    • Region-specific controls : Compare binding in NR2B-rich (hippocampus) vs. -poor (cerebellum) regions.
    • Reference standards : Include sections with known [³H]ifenprodil binding for normalization .

    Q. How should researchers validate Ro 04-5595’s metabolic stability in preclinical models?

    Administer [¹¹C]Ro 04-5595 intravenously in rats, collect plasma/brain homogenates at timed intervals (e.g., 5, 15, 30 min), and analyze via radio-HPLC. Quantify parent compound vs. metabolites (e.g., [¹¹C]CO₂). For carbon-11 tracers, correct for short half-life (20.4 min) by normalizing decay-corrected radioactivity .

    Q. Data Interpretation

    Q. Why might low molar activity compromise PET imaging results with [¹¹C]Ro 04-5595?

    Low molar activity (<10 MBq/nmol) increases cold ligand concentration, saturating receptors and reducing specific binding. This manifests as accelerated tracer clearance (e.g., 90-min washout) and diminished contrast between target and reference regions. Optimize radiosynthesis (e.g., captive solvent method) to achieve ≥40 MBq/nmol .

    Eigenschaften

    IUPAC Name

    1-[2-(4-chlorophenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H22ClNO2.ClH/c1-21-10-9-14-11-19(23-2)18(22)12-16(14)17(21)8-5-13-3-6-15(20)7-4-13;/h3-4,6-7,11-12,17,22H,5,8-10H2,1-2H3;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NVIPBLQAFKRFSZ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)O)OC.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H23Cl2NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID70982243
    Record name 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70982243
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    368.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    64047-73-0
    Record name 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol--hydrogen chloride (1/1)
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID70982243
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    1,1-Dichloro-3,3-dimethyl-1,3-disilacyclobutane
    Ro 04-5595 hydrochloride
    1,1-Dichloro-3,3-dimethyl-1,3-disilacyclobutane
    Ro 04-5595 hydrochloride
    1,1-Dichloro-3,3-dimethyl-1,3-disilacyclobutane
    1,1-Dichloro-3,3-dimethyl-1,3-disilacyclobutane
    Ro 04-5595 hydrochloride
    1,1-Dichloro-3,3-dimethyl-1,3-disilacyclobutane
    1,1-Dichloro-3,3-dimethyl-1,3-disilacyclobutane
    Ro 04-5595 hydrochloride
    1,1-Dichloro-3,3-dimethyl-1,3-disilacyclobutane
    Ro 04-5595 hydrochloride
    1,1-Dichloro-3,3-dimethyl-1,3-disilacyclobutane
    Ro 04-5595 hydrochloride

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.